molecular formula C10H13ClN2O B8585776 (2-Morpholino-3-pyridinyl)methylchloride

(2-Morpholino-3-pyridinyl)methylchloride

Cat. No. B8585776
M. Wt: 212.67 g/mol
InChI Key: LICKCHIVLZBLBZ-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

To a solution of (2-morpholino-3-pyridinyl)methanol (1 g, 5.01 mmol) in dichloromethane (20 ml) was added thionyl chloride (3 ml) dropwise at 0° C. and allowed to warm to room temperature. After stirring at room temperature for 6 h, solvents were removed under reduced pressure and the residue was dissolved and concentrated repeatedly in dichloromethane to remove excess of thionyl chloride. The obtained crude chloride intermediate, (2-morpholino-3-pyridinyl)methylchloride, was immediately dissolved in acetone (25 ml) and added sodium azide (1.63 g, 25.05 mmol) at room temperature. The reaction was refluxed for overnight, solvents were removed under reduced pressure, dissolved in dichloromethane (25 ml) and washed with 1M NaHCO3 (25 ml). The aqueous layer was extracted with dichloromethane (2×20 ml). The combined organic extracts were dried (Na2SO4), filtered and concentrated to yield 0.62 g (57%) of product as a thick yellowish liquid. MS (ESI+) m/z 220 (M+H)+;
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[C:12]([CH2:13]O)=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:3][CH2:2]1.S(Cl)([Cl:17])=O>ClCCl>[Cl-:17].[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[C:12]([CH2:13][Cl:17])=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CCN(CC1)C1=NC=CC=C1CO
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved
CONCENTRATION
Type
CONCENTRATION
Details
concentrated repeatedly in dichloromethane
CUSTOM
Type
CUSTOM
Details
to remove excess of thionyl chloride

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[Cl-]
Name
Type
product
Smiles
O1CCN(CC1)C1=NC=CC=C1CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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